2-[2-(acetylamino)-5-bromophenyl]-N-[2-(1H-indol-3-yl)ethyl]-2-oxoacetamide
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Overview
Description
2-[2-(acetylamino)-5-bromophenyl]-N-[2-(1H-indol-3-yl)ethyl]-2-oxoacetamide is a complex organic compound that features both an indole and a bromophenyl group
Preparation Methods
The synthesis of 2-[2-(acetylamino)-5-bromophenyl]-N-[2-(1H-indol-3-yl)ethyl]-2-oxoacetamide typically involves the reaction between tryptamine and a brominated acetylamino phenyl derivative. The reaction conditions often include the use of a dehydrating agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond . Industrial production methods may involve optimizing these reaction conditions to achieve higher yields and purity.
Chemical Reactions Analysis
This compound can undergo various types of chemical reactions, including:
Oxidation: The indole moiety can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: The bromophenyl group can be reduced to a phenyl group using reducing agents like palladium on carbon (Pd/C) and hydrogen gas.
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents like lithium aluminum hydride (LiAlH4), and catalysts like palladium complexes. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-[2-(acetylamino)-5-bromophenyl]-N-[2-(1H-indol-3-yl)ethyl]-2-oxoacetamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Industry: Used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-[2-(acetylamino)-5-bromophenyl]-N-[2-(1H-indol-3-yl)ethyl]-2-oxoacetamide involves its interaction with various molecular targets. The indole moiety can bind to multiple receptors in the body, influencing biological pathways such as serotonin signaling . The bromophenyl group may also contribute to the compound’s overall activity by interacting with specific enzymes or receptors.
Comparison with Similar Compounds
Similar compounds include:
2-(2-chloro-acetylamino)-3-(1H-indol-3-yl)-propionic acid: This compound also features an indole moiety and an acetylamino group but differs in the halogen substitution.
N-[2-(2-iodo-5-methoxy-1H-indol-3-yl)ethyl]acetamide: Another indole derivative with different substituents that influence its biological activity.
Compared to these compounds, 2-[2-(acetylamino)-5-bromophenyl]-N-[2-(1H-indol-3-yl)ethyl]-2-oxoacetamide is unique due to the presence of both the bromophenyl and indole groups, which may confer distinct chemical and biological properties.
Properties
Molecular Formula |
C20H18BrN3O3 |
---|---|
Molecular Weight |
428.3 g/mol |
IUPAC Name |
2-(2-acetamido-5-bromophenyl)-N-[2-(1H-indol-3-yl)ethyl]-2-oxoacetamide |
InChI |
InChI=1S/C20H18BrN3O3/c1-12(25)24-18-7-6-14(21)10-16(18)19(26)20(27)22-9-8-13-11-23-17-5-3-2-4-15(13)17/h2-7,10-11,23H,8-9H2,1H3,(H,22,27)(H,24,25) |
InChI Key |
GAACDMHYFVZQAO-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=C(C=C(C=C1)Br)C(=O)C(=O)NCCC2=CNC3=CC=CC=C32 |
Origin of Product |
United States |
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